2,3-Dichloro-6-(trifluoromethyl)benzamide
Overview
Description
Scientific Research Applications
Supramolecular Chemistry and Biomedical Applications :
- Benzene-1,3,5-tricarboxamides (BTAs), similar in structure to the compound of interest, have been extensively studied for their supramolecular self-assembly behavior, which is utilized in nanotechnology, polymer processing, and biomedical applications. The self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding and their multivalent nature are particularly notable for applications in the biomedical field (Cantekin, de Greef, & Palmans, 2012).
Phase Behavior in Ionic Liquids :
- Studies on the phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes have revealed significant insights into solvent abilities and environmental applications. This research is relevant for understanding the solubility and environmental impact of related compounds, suggesting potential applications in separation processes and extraction from aqueous solutions (Visak et al., 2014).
Environmental Safety and Risk Assessment :
- The review on per- and polyfluoroalkyl substances (PFASs) and their alternatives highlights the importance of understanding the environmental behavior and toxicological effects of such compounds. This includes assessing their persistence, bioaccumulation, and potential toxicity, which are critical for evaluating the safety and environmental impact of related chemicals (Wang et al., 2019).
Herbicide Toxicity and Environmental Impact :
- A scientometric review on 2,4-D herbicide provides insights into global research trends, including toxicology and environmental effects. This is relevant for understanding the regulatory and safety considerations related to the use of similar chemicals in agricultural settings (Zuanazzi, Ghisi, & Oliveira, 2020).
Antioxidant Capacity and Chemical Interactions :
- The ABTS/PP decolorization assay review elaborates on the chemical interactions and reaction pathways of antioxidants, which can be useful for assessing the oxidative stability and potential antioxidant applications of related compounds (Ilyasov et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
It is thought to act by affecting certain proteins in the body . The interaction of the compound with its targets can lead to various changes in the body’s biochemical processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dichloro-6-(trifluoromethyl)benzamide . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its action.
Biochemical Analysis
Biochemical Properties
2,3-Dichloro-6-(trifluoromethyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby affecting their activity .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain signaling pathways, leading to altered gene expression and metabolic flux . These changes can result in varied cellular responses, including apoptosis or proliferation, depending on the cell type and context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade under others, leading to changes in its efficacy and toxicity . Long-term exposure can result in cumulative effects on cells, including alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage level triggers significant biological responses . Toxic effects at high doses can include organ damage or systemic toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can alter the balance of metabolic pathways, leading to changes in energy production, biosynthesis, and degradation processes . Understanding these pathways is crucial for predicting the compound’s effects on metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biological activity and toxicity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical effects . Understanding its subcellular distribution is key to elucidating its mechanism of action.
Properties
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHADVHBMLGPSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.